

A Technical Guide to the Solubility of 2-Tetradecanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	2-Tetradecanone				
Cat. No.:	B1197950	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-tetradecanone**, a long-chain aliphatic ketone, in various organic solvents. While specific quantitative data for **2-tetradecanone** is limited in publicly available literature, this document compiles relevant information on its general solubility characteristics, provides quantitative data for structurally similar ketones, and details a robust experimental protocol for determining its solubility. This information is critical for applications in pharmaceuticals, flavorings, and fragrances where **2-tetradecanone** is utilized.[1]

Core Concepts in Solubility of Ketones

The solubility of ketones in organic solvents is governed by the principle of "like dissolves like." **2-Tetradecanone**, with its long hydrocarbon chain, is a predominantly non-polar molecule.[2] Consequently, it exhibits high solubility in non-polar organic solvents. The polarity of the carbonyl group (C=O) allows for some interaction with polar solvents, but the influence of the long alkyl chain dominates its solubility profile. As the carbon chain length of ketones increases, their solubility in polar solvents like water decreases significantly.[2][3] Generally, all aldehydes and ketones are soluble in organic solvents.[3]

Quantitative Solubility Data of Structurally Similar Ketones

To provide a reasonable estimation of the solubility of **2-tetradecanone**, the following table summarizes the quantitative solubility data for 2-nonanone, 2-tridecanone, and 2-nonadecanone in a range of common organic solvents. This data is extracted from "Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents" and is presented as grams of ketone per 100 grams of solvent at various temperatures.[4]

Solvent	Temperature (°C)	2-Nonanone (g/100g)	2-Tridecanone (g/100g)	2- Nonadecanone (g/100g)
Acetone	20	Miscible	135	1.8
0	Miscible	23	0.3	
-20	Miscible	6.5	-	_
n-Butanol	20	Miscible	Miscible	10.5
0	Miscible	Miscible	1.8	
-20	Miscible	100	-	-
Benzene	20	Miscible	Miscible	110
0	Miscible	Miscible	18	
Carbon Tetrachloride	20	Miscible	Miscible	105
0	Miscible	Miscible	15	
Ethyl Acetate	20	Miscible	Miscible	18
0	Miscible	130	2.0	
n-Heptane	20	Miscible	Miscible	20
0	Miscible	100	2.5	
Methanol	20	Miscible	12	0.1
0	110	1.5	-	

Data adapted from Hoerr, C. W., Reck, R. A., & Harwood, H. J. (1955). Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. The Journal of Organic Chemistry, 20(5), 454–462.[4]

Based on this data, it can be inferred that **2-tetradecanone** will exhibit high solubility, likely being miscible, in solvents like acetone, n-butanol, benzene, carbon tetrachloride, ethyl acetate, and n-heptane at room temperature. Its solubility in methanol will be considerably lower.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a long-chain ketone like **2-tetradecanone** in an organic solvent, adapted from the procedures described in the cited literature.[4]

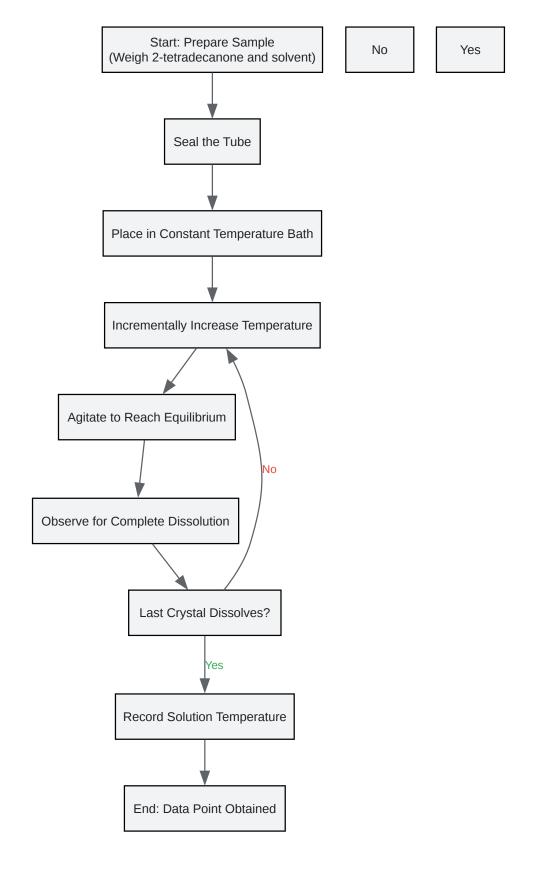
Objective: To determine the temperature at which a known concentration of **2-tetradecanone** completely dissolves in a specific organic solvent.

Materials:

- 2-Tetradecanone (high purity)
- Selected organic solvent (analytical grade)
- Sealed glass tubes
- Constant temperature baths
- Calibrated thermometers
- Analytical balance

Procedure:

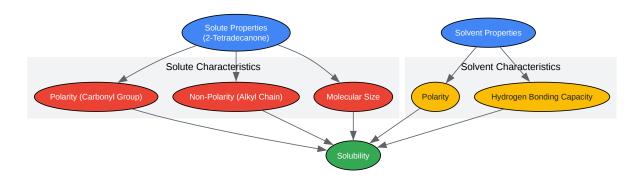
 Sample Preparation: Accurately weigh a specific amount of 2-tetradecanone and the desired organic solvent directly into a sealable glass tube.



- Sealing: Securely seal the tube to prevent any loss of solvent due to evaporation, especially when heating.
- Dissolution: Place the sealed tube in a constant temperature bath. Gradually increase the temperature of the bath while continuously observing the contents of the tube.
- Equilibrium: Vigorously agitate the tube at each temperature increment to ensure the system reaches equilibrium.
- Determination of Solution Temperature: The solution temperature is recorded as the temperature at which the last crystal of **2-tetradecanone** dissolves completely, resulting in a clear, homogeneous solution.
- Reproducibility: To ensure accuracy, the process should be repeated by allowing the solution to cool and observing the temperature at which crystals reappear. The solution temperature should be reproducible within a narrow range (e.g., ±0.1°C).[4]
- Data Collection: Repeat this procedure for a range of concentrations of 2-tetradecanone in the solvent to construct a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **2-tetradecanone**.


Click to download full resolution via product page

Caption: Experimental workflow for solubility determination.

Signaling Pathway of Solubility Factors

The solubility of a compound is influenced by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the key relationships.

Click to download full resolution via product page

Caption: Factors influencing the solubility of **2-tetradecanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of 2-Tetradecanone in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1197950#2-tetradecanone-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com